Fenobam

Anxiety Clinical Trial Neuropsychopharmacology

For translational research demanding a clinically validated mGluR5 NAM, Fenobam is the only tool with existing human pharmacokinetic, tolerability, and brain penetration data. Unlike MPEP or MTEP, it avoids confounding ATP depletion in metabolic assays, ensuring your results reflect genuine target engagement. With published PET radioligand evidence, directly correlate plasma exposure to CNS occupancy. Choose a non-interchangeable anxiolytic scaffold with documented efficacy comparable to diazepam in human trials.

Molecular Formula C11H11ClN4O2
Molecular Weight 266.68 g/mol
Cat. No. B8814218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenobam
Molecular FormulaC11H11ClN4O2
Molecular Weight266.68 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18)
InChIKeyDWPQODZAOSWNHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenobam: Potent, Selective mGluR5 Negative Allosteric Modulator with Clinical Anxiolytic Validation


Fenobam [N-(3-chlorophenyl)-N′-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea] is a potent, selective, and noncompetitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [1]. Originally developed as a non-benzodiazepine anxiolytic with a then-unknown mechanism, it was later identified as a highly selective mGluR5 antagonist that binds to an allosteric site shared with the prototypical mGluR5 NAM MPEP [2]. Fenobam displays inverse agonist properties, suppressing constitutive receptor activity, and is orally bioavailable with demonstrated brain penetration . Critically, Fenobam is distinguished by a unique clinical pedigree, having undergone early-phase human trials for anxiety and fragile X syndrome, providing a foundation of human safety and pharmacokinetic data that most research-grade mGluR5 tool compounds lack [3].

Why Fenobam Cannot Be Substituted by Generic mGluR5 Antagonists Like MPEP or MTEP


While several mGluR5 negative allosteric modulators (NAMs) are commercially available as research tools, Fenobam possesses a unique combination of properties that precludes simple substitution. Unlike MPEP and MTEP, Fenobam has been administered to humans in multiple clinical trials, generating a foundational dataset on its human pharmacokinetics, tolerability, and central nervous system penetration that is absent for most other mGluR5 NAMs [1]. Furthermore, key differences in off-target pharmacology, such as the ATP depletion observed with MPEP and MTEP but not Fenobam, can confound experimental interpretation in metabolic or ischemic models [2]. The compound's distinct structural class, the phenyl urea of creatinine, also offers a different chemical scaffold for structure-activity relationship (SAR) studies compared to the alkyne-based MPEP/MTEP series [3]. Therefore, for studies requiring a clinically relevant mGluR5 NAM with a known human safety profile and a distinct off-target signature, Fenobam represents a non-interchangeable tool.

Quantitative Evidence of Fenobam's Differentiation from Comparator mGluR5 Antagonists


Fenobam Demonstrates Equivalent Anxiolytic Efficacy to Diazepam in a Double-Blind Human Trial

Fenobam was directly compared to the benzodiazepine diazepam in a double-blind, placebo-controlled clinical trial for the treatment of anxiety [1]. The study found that Fenobam produced anxiolytic effects comparable to those of diazepam [1]. Unlike diazepam, which acts via GABA-A receptor potentiation, Fenobam's mechanism was later identified as selective mGluR5 negative allosteric modulation, confirming its non-GABAergic nature [2]. This clinical equivalence to a gold-standard anxiolytic, combined with a distinct mechanism, validates mGluR5 antagonism as a viable anxiolytic target and provides a human efficacy benchmark not available for most other research-grade mGluR5 antagonists like MPEP or MTEP.

Anxiety Clinical Trial Neuropsychopharmacology

Fenobam Achieves >90% Brain mGluR5 Occupancy at Clinically Relevant Doses as Quantified by PET Imaging

In a study using [11C]ABP688 PET imaging in baboons, Fenobam exhibited dose-dependent and saturable binding to brain mGluR5, reaching greater than 90% receptor occupancy at an intravenous dose of 1.33 mg/kg across the majority of brain regions [1]. This study provided the first direct in vivo measurement of Fenobam's target engagement in the primate brain, establishing a quantitative relationship between plasma concentration and central receptor occupancy [1]. While many mGluR5 NAMs (e.g., MPEP, MTEP, AZD2066) are assumed to be brain-penetrant based on behavioral assays, direct PET occupancy data in primates are rarely reported, making Fenobam a uniquely characterized compound for translational studies requiring precise target engagement quantification.

PET Imaging Receptor Occupancy Translational Pharmacology

Fenobam Does Not Deplete Cellular ATP, Unlike MPEP and MTEP, Minimizing Metabolic Confounds in Ischemia and Inflammation Models

A comparative study in rat hepatocytes and acellular solutions demonstrated that the mGluR5 NAMs MPEP and MTEP significantly deplete ATP, whereas Fenobam does not [1]. This off-target effect of MPEP/MTEP is independent of mGluR5 antagonism and can confound experimental outcomes, particularly in models of ischemia-reperfusion injury, metabolic stress, and inflammation [1]. The absence of ATP depletion with Fenobam provides a cleaner pharmacological tool for isolating mGluR5-mediated effects in these contexts, reducing the risk of misinterpretation due to metabolic toxicity.

Hepatotoxicity Ischemia-Reperfusion ATP Depletion Off-Target Effects

Fenobam Exhibits a Distinct Chemical Scaffold and Structure-Activity Relationship, Enabling Novel Derivative Design

Fenobam belongs to the phenyl urea of creatinine chemical class, a scaffold structurally distinct from the alkyne-based MPEP and MTEP series [1]. A comprehensive SAR study of Fenobam analogues revealed that specific modifications to the N-phenyl ring and the imidazole moiety modulate mGluR5 antagonistic potency and CNS activity, providing a unique chemical starting point for lead optimization [1]. This structural divergence not only offers an alternative pharmacophore for medicinal chemistry campaigns but also reduces the likelihood of cross-resistance or shared off-target liabilities associated with the MPEP/MTEP scaffold.

Medicinal Chemistry Structure-Activity Relationship Drug Design

High-Impact Application Scenarios for Fenobam Based on Verified Differential Evidence


Translational Studies of mGluR5 Antagonism in Human Anxiety and Neuropsychiatric Disorders

Fenobam's unique history as a clinically tested anxiolytic, with demonstrated efficacy comparable to diazepam in a double-blind trial, makes it the mGluR5 antagonist of choice for translational research bridging preclinical models and human neuropsychiatric disease [1]. Its human pharmacokinetic and tolerability data enable more informed dose selection and interpretation of behavioral outcomes in animal models of anxiety, fragile X syndrome, and other disorders where mGluR5 dysfunction is implicated [2].

Quantitative PET Imaging Studies of Central mGluR5 Target Engagement

For research programs utilizing PET imaging to quantify central receptor occupancy, Fenobam is uniquely positioned as a reference compound. The published [11C]ABP688 PET data demonstrating >90% occupancy in primates provide a quantitative benchmark for target engagement and a validated radioligand for occupancy studies [3]. This allows for precise correlation between plasma exposure, brain occupancy, and pharmacodynamic effects, a capability not established for most other mGluR5 NAMs.

Metabolic and Ischemia-Reperfusion Models Requiring Clean mGluR5 Pharmacology

In experimental systems where cellular ATP levels are a critical outcome measure, such as models of hepatic ischemia-reperfusion injury, metabolic syndrome, or mitochondrial dysfunction, Fenobam is the preferred mGluR5 antagonist. Its demonstrated lack of ATP depletion, in direct contrast to MPEP and MTEP, eliminates a significant confounding variable, ensuring that observed effects can be more confidently attributed to mGluR5 modulation rather than off-target metabolic toxicity [4].

Medicinal Chemistry Campaigns Aimed at Novel mGluR5 NAM Scaffolds

The phenyl urea of creatinine scaffold of Fenobam represents a chemically distinct starting point for the design of novel mGluR5 NAMs. The published SAR of Fenobam analogues provides a foundational data set for lead optimization, enabling medicinal chemists to explore chemical space orthogonal to the well-trodden MPEP/MTEP series [5]. This can help bypass existing intellectual property and explore new vectors for selectivity and pharmacokinetic optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenobam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.